2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1235647-63-8
VCID: VC6969097
InChI: InChI=1S/C21H19ClN4O3S/c22-16-6-4-7-17(12-16)25-19(15-5-3-8-18(11-15)26(28)29)13-23-21(25)30-14-20(27)24-9-1-2-10-24/h3-8,11-13H,1-2,9-10,14H2
SMILES: C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C21H19ClN4O3S
Molecular Weight: 442.92

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

CAS No.: 1235647-63-8

Cat. No.: VC6969097

Molecular Formula: C21H19ClN4O3S

Molecular Weight: 442.92

* For research use only. Not for human or veterinary use.

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone - 1235647-63-8

Specification

CAS No. 1235647-63-8
Molecular Formula C21H19ClN4O3S
Molecular Weight 442.92
IUPAC Name 2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C21H19ClN4O3S/c22-16-6-4-7-17(12-16)25-19(15-5-3-8-18(11-15)26(28)29)13-23-21(25)30-14-20(27)24-9-1-2-10-24/h3-8,11-13H,1-2,9-10,14H2
Standard InChI Key OTVGYECPNZSHOW-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Synthesis and Preparation

The synthesis of this compound likely involves multi-step organic reactions. A general approach might include:

  • Formation of the Imidazole Ring: This involves the condensation of an aldehyde with an amine in the presence of an acid catalyst, similar to the synthesis of related imidazole derivatives.

  • Introduction of Substituents: The chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.

  • Thioester Formation: The final step involves the reaction of the imidazole derivative with a suitable precursor to form the thio linkage with the pyrrolidinyl ethanone moiety.

StepReaction TypeReagentsConditions
1CondensationAldehyde, Amine, Acid CatalystHeat, Solvent
2Electrophilic SubstitutionChlorophenyl and Nitrophenyl PrecursorsAcidic Conditions
3Thioester FormationPyrrolidinyl Ethyl Bromoacetate, BaseBasic Conditions

Potential Applications

Given its structural similarity to compounds with known biological activities, 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone may have potential applications in:

  • Medicinal Chemistry: It could serve as a pharmacophore for designing drugs with anti-inflammatory or antimicrobial properties, similar to related imidazole derivatives.

  • Materials Science: The compound might be explored for its potential in organic semiconductors or other advanced materials.

Research Findings

While specific research findings on this compound are not available, studies on similar compounds suggest that they can exhibit significant biological activities. For instance, compounds with imidazole rings and nitrophenyl groups have shown promise in drug design due to their ability to interact with specific molecular targets.

CompoundBiological ActivityPotential Applications
Imidazole DerivativesAnti-inflammatory, AntimicrobialDrug Design, Medicinal Chemistry
Nitrophenyl CompoundsElectron-withdrawing PropertiesMaterials Science, Organic Semiconductors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator